molecular formula C14H12S3 B13138752 2,3-bis(3-methylthiophen-2-yl)thiophene

2,3-bis(3-methylthiophen-2-yl)thiophene

Cat. No.: B13138752
M. Wt: 276.4 g/mol
InChI Key: BJGGHVFFJNQCLG-UHFFFAOYSA-N
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Description

2,3-bis(3-methylthiophen-2-yl)thiophene is an oligothiophene-based organic compound that serves as a valuable synthetic intermediate and building block in advanced research and development. Its molecular structure, featuring multiple thiophene rings, makes it a compound of significant interest in the field of materials science and medicinal chemistry. In organic electronics , this compound is a promising precursor for the development of conjugated materials . Thiophene oligomers are extensively used in the fabrication of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to their tunable electronic properties . The specific substitution pattern on the thiophene rings can influence the material's planarity, conjugation length, and ultimately its charge transport properties. From a medicinal chemistry perspective, the thiophene nucleus is a privileged pharmacophore found in numerous U.S. FDA-approved drugs across various therapeutic classes, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents . While the biological activity of this compound itself may not be fully characterized, its structure aligns with scaffolds used in drug discovery. Thiophene-containing molecules are often explored for their diverse biological attributes and can act as bio-isosteric replacements for other aromatic systems to optimize a lead compound's properties . The compound is offered For Research Use Only . It is not intended for diagnostic or therapeutic uses and is strictly not for human or veterinary consumption.

Properties

Molecular Formula

C14H12S3

Molecular Weight

276.4 g/mol

IUPAC Name

2,3-bis(3-methylthiophen-2-yl)thiophene

InChI

InChI=1S/C14H12S3/c1-9-3-6-15-12(9)11-5-8-17-14(11)13-10(2)4-7-16-13/h3-8H,1-2H3

InChI Key

BJGGHVFFJNQCLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=C(SC=C2)C3=C(C=CS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(3-methylthiophen-2-yl)thiophene typically involves the coupling of 3-methylthiophene units. One common method is the bromination of 3-methylthiophene followed by a coupling reaction using a palladium catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(3-methylthiophen-2-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: N-bromosuccinimide (NBS), palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Brominated thiophenes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds containing the thiophene core, including derivatives like 2,3-bis(3-methylthiophen-2-yl)thiophene. In particular, derivatives of thiophene have been synthesized and evaluated for their efficacy against seizures in animal models. For instance, a related compound demonstrated significant anticonvulsant activity in various seizure tests (maximal electroshock and pentylenetetrazole tests), showing promise as a new class of antiepileptic drugs .

Mechanism of Action
The mechanism underlying the anticonvulsant properties is believed to involve modulation of voltage-gated sodium and calcium channels as well as interaction with GABA transporters. These actions contribute to the compound's ability to penetrate the blood-brain barrier effectively, which is essential for therapeutic efficacy in treating epilepsy .

Case Study: Hybrid Compounds
A series of hybrid compounds incorporating this compound were synthesized and tested. Notably, one compound exhibited an ED50 value significantly lower than those of established antiepileptic drugs like valproic acid and ethosuximide, indicating a potential for improved safety and efficacy profiles . The following table summarizes the performance of selected compounds in seizure models:

CompoundED50 (mg/kg)Protection Rate (%)Test Type
Compound A62.1475%MES
Compound B75.59100%6 Hz
Valproic Acid252.7N/AMES
Ethosuximide221.7N/A6 Hz

Material Science Applications

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics. Specifically, this compound has been investigated for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its ability to form stable thin films contributes to its performance in these applications .

Biosensors
The compound's conductive properties also lend themselves to biosensor technology. Thiophene derivatives can be integrated into biosensors for detecting biological molecules, enhancing sensitivity and specificity due to their favorable electronic characteristics .

Theoretical Studies

Theoretical studies on thiophene-containing compounds have provided insights into their electronic properties and potential applications. Computational models have suggested that modifications to the thiophene structure can significantly alter its electronic behavior, thereby influencing its effectiveness in various applications .

Mechanism of Action

The mechanism of action of 2,3-bis(3-methylthiophen-2-yl)thiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s electronic properties allow it to participate in electron transfer processes, making it useful in optoelectronic applications. The pathways involved often include the modulation of oxidative stress and inhibition of specific signaling pathways .

Comparison with Similar Compounds

Structural and Crystallographic Differences
Compound Substituents Centroid Distance (Å) Key Interactions Photochromic Reactivity (Solid State)
2,3-Bis(3-methylthiophen-2-yl)thiophene 3-methylthiophene 4.490 C–H⋯S, π-stacking None
2,3-Bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene 5-bromo, 3-methylthiophene Not reported Halogen bonding, C–H⋯Br Not studied
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene Unsubstituted thiophene Not reported S⋯S interactions Not reported
2,3-Bis(3-octylthiophen-5-yl)thiophene 3-octylthiophene Not reported Alkyl chain van der Waals forces Not reported

Key Observations :

  • Methyl vs.
  • Alkyl Chain Effects : Long alkyl chains (e.g., octyl, dodecyl) in analogues like 2,3-bis(3-octylthiophen-5-yl)thiophene improve solubility in organic solvents, critical for solution-processed electronics, but reduce crystallinity due to disordered packing .
Electronic and Optical Properties
  • Conjugation Length: The central thiophene in this compound provides shorter conjugation compared to quinoxaline derivatives (e.g., DTDQ), which feature additional thiophene units and exhibit broader absorption spectra (up to 550 nm) for visible-light applications .
  • Methyl Group Impact: Methyl substituents slightly redshift absorption due to electron-donating effects but are less pronounced than electron-withdrawing groups (e.g., sulfinyl or carbonyl) in analogues like 2,5-bis(3-methylsulfinylnaphthalen-2-yl)thieno[3,2-b]thiophene .
Photochromic Behavior
  • Solid-State Inactivity : Intramolecular C–H⋯π interactions in this compound fix the thiophene rings in a parallel conformation, preventing photoisomerization . In contrast, solution-phase studies show unlocked conformations and reversible color changes under UV light .
  • Comparison with Benzofuran Analogues : The benzofuran derivative 2,3-bis(3-methylthiophen-2-yl)benzofuran shares similar photochromic inactivity in crystals but exhibits distinct emission properties due to the oxygen atom in benzofuran altering the HOMO-LUMO gap .

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